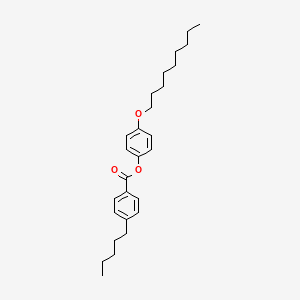
4-(Nonyloxy)phenyl 4-pentylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Nonyloxy)phenyl 4-pentylbenzoate is an organic compound that belongs to the class of liquid crystals. These compounds are known for their unique properties, which make them useful in various applications, particularly in display technologies. The structure of this compound consists of a phenyl ring substituted with a nonyloxy group and a pentylbenzoate group, which contributes to its liquid crystalline behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Nonyloxy)phenyl 4-pentylbenzoate typically involves a multi-step process. One common method is the esterification reaction between 4-hydroxybenzoic acid and 4-pentylphenol, followed by the introduction of the nonyloxy group through an etherification reaction. The reaction conditions often require the use of catalysts and solvents to facilitate the reactions and achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and etherification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(Nonyloxy)phenyl 4-pentylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-(Nonyloxy)phenyl 4-pentylbenzoate has several scientific research applications, including:
Chemistry: It is used as a model compound in studies of liquid crystalline behavior and phase transitions.
Biology: The compound’s unique properties make it useful in the development of biosensors and other diagnostic tools.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form ordered structures.
Industry: It is widely used in the production of liquid crystal displays (LCDs) and other display technologies.
Mechanism of Action
The mechanism of action of 4-(Nonyloxy)phenyl 4-pentylbenzoate is primarily related to its ability to form liquid crystalline phases. These phases are characterized by their ordered molecular arrangement, which allows for unique optical and electronic properties. The molecular targets and pathways involved include interactions with other liquid crystalline molecules and the alignment of the compound in response to external stimuli such as electric fields.
Comparison with Similar Compounds
Similar Compounds
- 4-Pentylphenyl 4-pentylbenzoate
- 4-(Octyloxy)phenyl 4-pentylbenzoate
- 4-(Decyloxy)phenyl 4-pentylbenzoate
Uniqueness
4-(Nonyloxy)phenyl 4-pentylbenzoate is unique due to the specific combination of the nonyloxy and pentylbenzoate groups, which confer distinct liquid crystalline properties. This uniqueness makes it particularly suitable for certain applications in display technologies and other fields where precise control of molecular alignment is required.
Properties
CAS No. |
111216-81-0 |
|---|---|
Molecular Formula |
C27H38O3 |
Molecular Weight |
410.6 g/mol |
IUPAC Name |
(4-nonoxyphenyl) 4-pentylbenzoate |
InChI |
InChI=1S/C27H38O3/c1-3-5-7-8-9-10-12-22-29-25-18-20-26(21-19-25)30-27(28)24-16-14-23(15-17-24)13-11-6-4-2/h14-21H,3-13,22H2,1-2H3 |
InChI Key |
UCLUMPHEKTYOJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


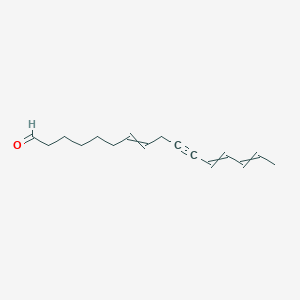
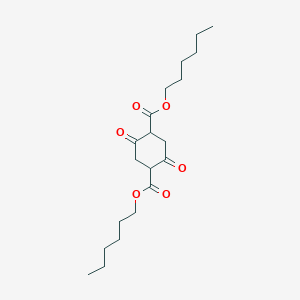
![7-[7-(2-Hydroxyethoxy)-7-bicyclo[2.2.1]hepta-2,5-dienyl]bicyclo[2.2.1]hepta-2,5-dien-7-ol](/img/structure/B14306427.png)

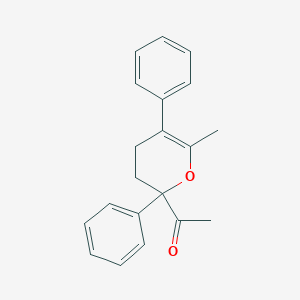

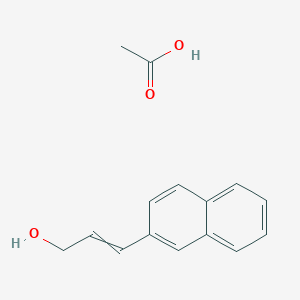
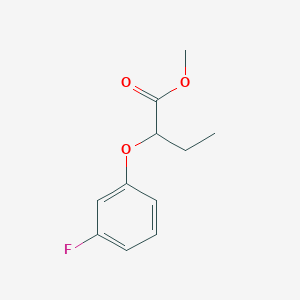
![(7-Bromobicyclo[4.1.0]heptan-7-yl)(phenyl)methanone](/img/structure/B14306471.png)
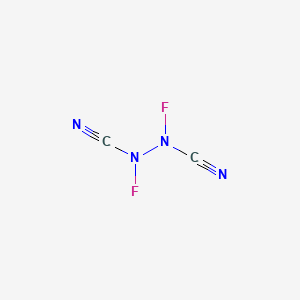
![4-Bromo-6-(1-methylbenzo[f]quinolin-3(4H)-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14306489.png)
![3-Ethyl-1-[(4-methoxyphenyl)methyl]azetidin-2-one](/img/structure/B14306491.png)

![1-[Methyl(phenyl)amino]-4,5-dihydro-1H-benzo[g]indole-2,3-dione](/img/structure/B14306507.png)
